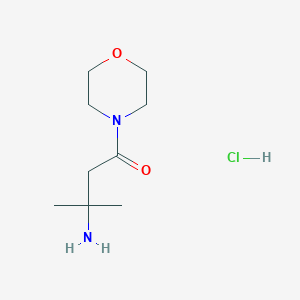
3-Amino-3-methyl-1-morpholinobutan-1-one hydrochloride
Cat. No. B8136341
M. Wt: 222.71 g/mol
InChI Key: LLORWXMHXYOPET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09321727B2
Procedure details


tert-Butyl 2-methyl-4-morpholino-4-oxobutan-2-ylcarbamate (0.5 g, 1.7 mmol) was dissolved in a saturated solution of hydrogen chloride in ethyl acetate (20 mL). The mixture was stirred for 3 h. The solvent was removed by reduced pressure to give crude product (0.55 g).
Name
tert-Butyl 2-methyl-4-morpholino-4-oxobutan-2-ylcarbamate
Quantity
0.5 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([NH:13]C(=O)OC(C)(C)C)([CH2:4][C:5]([N:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1)=[O:6])[CH3:3].[ClH:21]>C(OCC)(=O)C>[ClH:21].[NH2:13][C:2]([CH3:3])([CH3:1])[CH2:4][C:5]([N:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1)=[O:6] |f:3.4|
|
Inputs


Step One
|
Name
|
tert-Butyl 2-methyl-4-morpholino-4-oxobutan-2-ylcarbamate
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(CC(=O)N1CCOCC1)NC(OC(C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed by reduced pressure
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.NC(CC(=O)N1CCOCC1)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.55 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
